molecular formula C14H14N2O5S B3003677 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 862807-74-7

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B3003677
CAS RN: 862807-74-7
M. Wt: 322.34
InChI Key: YLJHKZVZXRVRRK-UHFFFAOYSA-N
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Description

The compound "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, the first paper discusses dibenzo[1,4]dioxin-1-carboxamides, which are evaluated for their antitumor activity and are found to be active against certain types of leukemia and carcinoma . The second paper describes the synthesis and antimicrobial activity of thiazolidine-2,4-dione carboxamide derivatives, which show activity against various bacteria and fungi . The third paper details the synthesis and crystal structure of a carboxamide derivative with a tetrahydrobenzo[b]thiophene moiety .

Synthesis Analysis

The synthesis of related compounds involves various methods, including the use of OxymaPure/N,N'-diisopropylcarbodimide coupling methodology for the preparation of thiazolidine-2,4-dione carboxamide derivatives . The synthesis of dibenzo[1,4]dioxin-1-carboxamides is not regiospecific, and separation of regioisomers can be challenging . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using chromatographic and spectrometric methods, as well as X-ray diffraction for crystal structure determination . The compound N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, for example, crystallizes in the monoclinic space group and exhibits both intra and intermolecular hydrogen bonds . These techniques could be employed to analyze the molecular structure of "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide".

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound of interest. However, the synthesis and biological activity studies of structurally related compounds suggest that they may undergo interactions with biological targets such as DNA or enzymes, which could be explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, based on the properties of similar compounds, one could infer that the compound may exhibit moderate solubility in organic solvents and could possess certain biological activities, such as antimicrobial or antitumor properties . The presence of the dibenzo[1,4]dioxin and thiazolidine moieties in related compounds suggests that the compound may also interact with biological systems in a similar manner.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Some thiazole derivatives have been found to have anti-inflammatory properties, and their mechanism of action involves the suppression of the cyclooxygenase (COX) enzymes .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their diverse biological activities . Future research could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-18-8-3-4-9(19-2)12-11(8)15-14(22-12)16-13(17)10-7-20-5-6-21-10/h3-4,7H,5-6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJHKZVZXRVRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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